Product packaging for Ethylene di-11-bromoundecanoate(Cat. No.:CAS No. 39630-55-2)

Ethylene di-11-bromoundecanoate

Cat. No.: B1227822
CAS No.: 39630-55-2
M. Wt: 556.4 g/mol
InChI Key: WXRQMWGPLXQEEX-UHFFFAOYSA-N
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Description

Ethylene (B1197577) di-11-bromoundecanoate is an organic chemical compound that has garnered interest in various fields of chemical research, including materials science and synthetic chemistry. ontosight.ai Structurally, it is a diester formed from an ethylene glycol core and two 11-bromoundecanoic acid molecules. ontosight.ai This unique structure, featuring long hydrocarbon chains and terminal bromine atoms, provides a platform for diverse chemical transformations and applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H44Br2O4 B1227822 Ethylene di-11-bromoundecanoate CAS No. 39630-55-2

Properties

CAS No.

39630-55-2

Molecular Formula

C24H44Br2O4

Molecular Weight

556.4 g/mol

IUPAC Name

2-(11-bromoundecanoyloxy)ethyl 11-bromoundecanoate

InChI

InChI=1S/C24H44Br2O4/c25-19-15-11-7-3-1-5-9-13-17-23(27)29-21-22-30-24(28)18-14-10-6-2-4-8-12-16-20-26/h1-22H2

InChI Key

WXRQMWGPLXQEEX-UHFFFAOYSA-N

SMILES

C(CCCCCBr)CCCCC(=O)OCCOC(=O)CCCCCCCCCCBr

Canonical SMILES

C(CCCCCBr)CCCCC(=O)OCCOC(=O)CCCCCCCCCCBr

Other CAS No.

39630-55-2

Synonyms

ethylene di-11-bromoundecanoate

Origin of Product

United States

Synthetic Methodologies and Preparative Routes

Esterification Reactions for Ethylene (B1197577) Di-11-bromoundecanoate

The core of Ethylene di-11-bromoundecanoate synthesis lies in the esterification reaction between ethylene glycol and 11-bromoundecanoic acid.

The efficiency of the esterification process is highly dependent on the catalytic system employed. Acid catalysts are commonly used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. While not explicitly detailed for this specific diester in the provided information, general principles of esterification suggest that catalysts such as sulfuric acid or p-toluenesulfonic acid would be effective.

The reaction environment is also a critical factor. The removal of water, a byproduct of the reaction, is essential to drive the equilibrium towards the formation of the ester. This is often achieved by azeotropic distillation with a suitable solvent like toluene. The optimization of reaction parameters, including temperature, catalyst loading, and reaction time, is crucial for maximizing the yield and purity of this compound.

The synthesis of this compound involves a diesterification reaction. The reaction proceeds in a stepwise manner. In the first step, one molecule of 11-bromoundecanoic acid reacts with one of the hydroxyl groups of ethylene glycol to form the monoester, 2-hydroxyethyl 11-bromoundecanoate. In the second step, a second molecule of 11-bromoundecanoic acid reacts with the remaining hydroxyl group of the monoester to yield the final product, this compound.

2 CH₂(Br)(CH₂)₉COOH + HOCH₂CH₂OH ⇌ CH₂(Br)(CH₂)₉COOCH₂CH₂OOC(CH₂)₉CH₂(Br) + 2 H₂O

Scaling up the synthesis of this compound from a laboratory setting to an industrial scale presents several challenges. In the laboratory, the synthesis can be performed in standard glassware, such as a round-bottomed flask equipped with a reflux condenser and a Dean-Stark apparatus for water removal. prepchem.com

For industrial production, larger reactors made of corrosion-resistant materials are necessary. The efficient removal of water on a large scale requires more sophisticated engineering solutions. Furthermore, the purification of the final product, which might involve distillation, crystallization, or chromatography in the lab, needs to be adapted for large-scale operations to ensure economic viability and product quality. The management of raw materials, energy consumption, and waste streams are also critical considerations in an industrial context.

Precursor Chemistry: Synthesis of 11-Bromoundecanoic Acid and Related Bromoalkanoates

The availability and purity of the precursor, 11-bromoundecanoic acid, are paramount for the successful synthesis of this compound.

11-Bromoundecanoic acid is typically synthesized from 10-undecenoic acid, which is derived from castor oil. The key transformation is the anti-Markovnikov addition of hydrogen bromide (HBr) across the terminal double bond of 10-undecenoic acid. This reaction is often carried out in the presence of a peroxide initiator, which promotes the formation of the terminal bromide. google.com

A patented process describes the reaction of undecenoic acid with hydrobromic acid in the presence of a peroxide and in the absence of free oxygen to produce 11-bromoundecanoic acid. google.com Another method involves the use of a composite initiator system consisting of an organic peroxide and a tertiary amine to improve the selectivity and yield of 11-bromoundecanoic acid. google.com The reaction is typically performed in a solvent such as toluene, benzene, or cyclohexane. google.com

Initiator SystemSolventKey Advantage
PeroxideToluenePromotes anti-Markovnikov addition
Organic Peroxide and Tertiary AmineToluene, Benzene, CyclohexaneImproved selectivity and yield

This table presents different initiator and solvent systems used in the bromination of undecenoic acid.

The synthesis of related bromoalkanoates can also be achieved through similar principles. For instance, ethyl 11-bromoundecanoate can be prepared by the esterification of 11-bromoundecanoic acid with ethanol (B145695) in the presence of an acid catalyst like hydrochloric acid. prepchem.com Similarly, methyl 11-bromoundecanoate has been synthesized from 11-bromoundecanoic acid. prepchem.com These bromoalkanoate esters are versatile intermediates in organic synthesis. lookchem.com

PrecursorReagent(s)Product
11-Bromoundecanoic acidEthanol, HClEthyl 11-bromoundecanoate
11-Bromoundecanoic acidMethanolMethyl 11-bromoundecanoate

This table outlines the synthesis of different bromoalkanoate esters from 11-bromoundecanoic acid.

Advanced Synthetic Approaches

The synthesis of this compound has evolved beyond traditional batch processes, with modern methodologies focusing on enhancing efficiency, process control, and enabling its use in sophisticated polymer architectures. Advanced synthetic approaches include the adoption of continuous flow systems and the integration of this bifunctional molecule into the synthesis of sequence-defined macromolecules.

Continuous Flow Synthesis Methods for Enhanced Efficiency

Continuous flow chemistry has emerged as a powerful tool for the synthesis of various chemical compounds, offering significant advantages over conventional batch methods. cmu.edunih.govacs.orgacs.orgrsc.orgrsc.orgriken.jp These benefits, such as superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, are particularly relevant for the synthesis of long-chain esters like this compound. cmu.edunih.govacs.orgacs.orgrsc.orgrsc.orgriken.jp

The esterification reaction to produce this compound from 11-bromoundecanoic acid and ethylene glycol can be significantly optimized using a continuous flow setup. In a typical flow process, solutions of the reactants and a catalyst are continuously pumped and mixed, then passed through a heated reactor coil. The short diffusion distances and high surface-area-to-volume ratio in microreactors or packed-bed reactors facilitate rapid heat exchange and efficient mixing, leading to accelerated reaction rates. cmu.edu

Research on the continuous flow synthesis of structurally similar long-chain biowax esters has demonstrated remarkable improvements in reaction times and conditions. nih.govacs.orgacs.org For instance, the synthesis of wax esters, which also involves the esterification of long-chain fatty acids and alcohols, has seen reaction times slashed from hours in batch processes to mere minutes in a flow system, with a concurrent reduction in reaction temperatures. nih.govacs.org This suggests that a similar continuous flow approach for this compound could lead to comparable enhancements in efficiency.

A hypothetical continuous flow setup for the synthesis of this compound could involve pumping a solution of 11-bromoundecanoic acid and a suitable acid catalyst through one inlet, and a solution of ethylene glycol through another. These streams would converge in a T-mixer before entering a heated reactor coil. The product stream would then be collected, and the desired compound isolated through in-line separation techniques.

Table 1: Comparison of Batch vs. Hypothetical Continuous Flow Synthesis of this compound

ParameterConventional Batch SynthesisHypothetical Continuous Flow Synthesis
Reaction Time Several hoursMinutes
Temperature High (e.g., >100 °C)Moderate (e.g., 50-80 °C)
Reagent Stoichiometry Excess of one reagent often requiredNear-stoichiometric amounts possible
Process Control LimitedPrecise control over temperature, pressure, and residence time
Safety Potential for thermal runawayEnhanced safety due to small reaction volumes
Scalability DifficultReadily scalable by numbering-up or extended operation time

Integration into Sequence-Defined Macromolecule Synthesis

The bifunctional nature of this compound, with two terminal bromine atoms, makes it a valuable building block for the synthesis of sequence-defined macromolecules. These are polymers where the monomer units are arranged in a specific, predetermined order, akin to the structure of biopolymers like proteins and DNA. rsc.org The bromine end-groups can act as initiation sites for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). sigmaaldrich.com

In this context, this compound can serve as a bifunctional initiator. sigmaaldrich.com Polymerization of a vinyl monomer can be initiated from both bromine ends of the molecule, leading to the growth of two polymer chains extending outwards. This results in the formation of a telechelic polymer, which is a polymer with reactive functional groups at both chain ends. vdoc.pubrsc.orgtemarex.com

The synthesis of sequence-defined polymers can be achieved by the iterative addition of different monomers to the growing polymer chains. For example, after initiating the polymerization of a first monomer (Monomer A) from the this compound core, the reaction can be stopped, and a second monomer (Monomer B) can be introduced. This process can be repeated to create a block copolymer with a defined sequence, such as (Polymer B)-(Polymer A)-linker-(Polymer A)-(Polymer B), where the "linker" is the central ethylene diundecanoate unit.

Table 2: Potential Role of this compound in Sequence-Defined Polymer Synthesis

StepDescriptionResulting Structure
1. Initiation This compound acts as a bifunctional initiator for the polymerization of Monomer A.Br-(Monomer A)n-CH2CH2OOC(CH2)10-OOC(CH2)10-(Monomer A)n-Br
2. Chain Extension A second monomer, Monomer B, is added to the living polymer chains.Br-(Monomer B)m-(Monomer A)n-CH2CH2OOC(CH2)10-OOC(CH2)10-(Monomer A)n-(Monomer B)m-Br
3. Termination The polymerization is terminated, yielding a sequence-defined block copolymer.HO-(Monomer B)m-(Monomer A)n-CH2CH2OOC(CH2)10-OOC(CH2)10-(Monomer A)n-(Monomer B)m-OH (example with hydroxyl end-groups)

This approach allows for the precise control over the polymer architecture, leading to materials with tailored properties for a wide range of applications, from drug delivery to advanced materials. The use of a bifunctional initiator like this compound is a key strategy in the bottom-up construction of these complex and highly functional macromolecules. rsc.orgresearchgate.net

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Substitution Reactions of the Bromine Centers

The terminal bromine atoms on the undecanoate chains are susceptible to nucleophilic substitution, providing a versatile handle for the synthesis of new bifunctional molecules.

The conversion of the terminal bromo groups to nitrile functionalities is a key step in transforming Ethylene (B1197577) di-11-bromoundecanoate into a precursor for long-chain dicarboxylic acids. This reaction typically proceeds via an SN2 mechanism, where a cyanide source, such as sodium or potassium cyanide, displaces the bromide ion. The resulting dinitrile can then be hydrolyzed under acidic or basic conditions to yield the corresponding dicarboxylic acid.

Recent advancements in cyanation reactions have also explored the use of less toxic cyanide sources. For instance, copper-catalyzed cyanations of terminal alkynes using reagents like azobisisobutyronitrile (AIBN) have been developed, which could potentially be adapted for alkyl halides. rsc.orgrsc.org These methods often involve the in situ generation of a reactive cyanide species, offering a potentially safer alternative to traditional methods. rsc.org The choice of solvent and reaction conditions is crucial to ensure high yields and minimize side reactions.

The bromine centers can undergo reaction with phosphites, such as trialkyl phosphites, in a Michaelis-Arbuzov type reaction to introduce phosphonate (B1237965) ester groups. This reaction involves the nucleophilic attack of the phosphorus atom on the electrophilic carbon bearing the bromine atom. The initial product is a quasi-phosphonium salt, which then undergoes dealkylation, typically through the attack of the displaced bromide ion on one of the alkyl groups of the phosphite, to yield the stable phosphonate ester.

The reaction of trialkyl phosphites with alkyl halides is a well-established method for forming carbon-phosphorus bonds. capes.gov.br The mechanism involves the electrophilic role of the phosphorus(III) center. capes.gov.br This functionalization is significant for creating derivatives with applications as flame retardants, metal chelators, or for further synthetic modifications.

The terminal bromine atoms can be converted into organometallic reagents, most commonly Grignard reagents, by reaction with magnesium metal in an ether solvent. wisc.edubyjus.com This process inverts the polarity of the terminal carbon atom, making it nucleophilic. wisc.edu These Grignard reagents are highly versatile and can react with a wide range of electrophiles. byjus.com

For example, reaction with carbon dioxide (dry ice) followed by an acidic workup will extend the carbon chain and produce a dicarboxylic acid. wisc.eduleah4sci.com They can also react with aldehydes and ketones to form secondary and tertiary alcohols, respectively, at the ends of the aliphatic chains. wisc.eduleah4sci.comorganic-chemistry.org It is important to note that Grignard reagents are incompatible with the ester functionality within the same molecule. Therefore, for successful coupling reactions, the ester groups would need to be protected or the reaction conditions carefully controlled to favor reaction at the carbon-bromine bond. The reaction of Grignard reagents with esters typically leads to the addition of two equivalents of the Grignard reagent to form a tertiary alcohol. masterorganicchemistry.com

Hydrolytic Stability and Transesterification Kinetics

The ester linkages in Ethylene di-11-bromoundecanoate are subject to hydrolysis and transesterification, particularly under acidic or basic conditions.

The hydrolytic stability of long-chain diesters is generally greater than that of their short-chain counterparts due to the hydrophobic nature of the long alkyl chains, which can hinder the approach of water molecules to the ester carbonyl group. mdpi.com However, under prolonged exposure to acidic or basic conditions, hydrolysis will occur, yielding ethylene glycol and 11-bromoundecanoic acid. mdpi.com

Transesterification, the exchange of the alkoxy group of an ester, is a reversible reaction. matec-conferences.org In the context of this compound, this could involve reaction with another alcohol in the presence of a catalyst. The kinetics of transesterification for ethylene glycol diesters have been studied, often in the context of producing polymers or other specialty chemicals. researchgate.netrsc.orgresearchgate.net These studies show that the reaction rate is influenced by temperature, catalyst loading, and the molar ratio of reactants. matec-conferences.orgresearchgate.net For instance, the transesterification of ethylene glycol with dimethyl carbonate has been investigated, providing insights into the reaction network and kinetics. rsc.orgresearchgate.net

Table 1: Factors Influencing Transesterification Kinetics

Factor Effect on Reaction Rate Reference
Temperature Increases with increasing temperature, following the Arrhenius equation. matec-conferences.org
Catalyst Loading Rate generally increases with higher catalyst concentration. researchgate.net
Reactant Molar Ratio Can influence equilibrium position and reaction rate. researchgate.net

| Steric Hindrance | Lower spatial resistance can lead to a faster reaction rate. | rsc.org |

Intramolecular Cyclization and Lactone Formation from Related Bromoalkanoates

While this compound itself is a linear diester, the reactivity of its monomeric precursor, an ester of 11-bromoundecanoic acid, can provide insights into potential intramolecular reactions.

Intramolecular cyclization of ω-haloalkanoates can lead to the formation of lactones, which are cyclic esters. This process involves the intramolecular nucleophilic attack of the carboxylate oxygen onto the carbon bearing the halogen. The favorability of lactone formation is highly dependent on the resulting ring size. youtube.com The formation of 5-, 6-, and 7-membered rings is generally favored due to favorable bond angles and reduced ring strain. youtube.com

The formation of a 12-membered lactone from an 11-bromoalkanoate would be entropically disfavored due to the long chain, making it less likely for the reactive ends to encounter each other. youtube.com Gas-phase studies of similar reactions, such as the Nazarov cyclization, have shown that intramolecular proton transport can facilitate cyclization, and the energetic barriers can be investigated using techniques like mass spectrometry and computational chemistry. nih.gov These studies help in understanding the intrinsic reactivity and the factors that control competing reaction pathways. nih.gov

Table 2: Mentioned Chemical Compounds

Compound Name Role in Article
This compound Main subject of the article
11-bromoundecanoic acid Precursor to the main compound
Ethylene glycol Component of the main compound
Azobisisobutyronitrile (AIBN) Cyanation reagent
Trialkyl phosphites Reagent for phosphitylation
Grignard reagents Organometallic reagents for coupling
Carbon dioxide Electrophile for Grignard reagents
Aldehydes Electrophiles for Grignard reagents
Ketones Electrophiles for Grignard reagents
Dimethyl carbonate Reagent in transesterification studies

Role in Polymerization Processes

The bifunctional nature of this compound, possessing two reactive bromide end-groups, makes it a versatile monomer for synthesizing polymers through various mechanisms. ontosight.aiwikipedia.org

This compound is a prime candidate for acting as an A-A type monomer in step-growth polymerization. wikipedia.org In this process, the polymer chain is built up in a stepwise fashion by the reaction between difunctional monomers. csbsju.edu The terminal alkyl bromides can react with a complementary B-B type difunctional monomer, such as a diamine, a diol, or a dicarboxylate, to form a new covalent bond and eliminate a salt byproduct.

The reaction with a diamine, for example, would result in a polyamine, while reaction with a dicarboxylate salt would yield a polyester. This method requires reliable and high-yield chemistry, as the final molecular weight of the polymer is highly dependent on achieving very high conversion rates. csbsju.edu

Table 1: Potential Step-Growth Polymerization Reactions This table is interactive. You can sort or filter the data.

Co-monomer (B-B Type) Linkage Formed Resulting Polymer Class
Hexamethylenediamine C-N (Amine) Polyamine
Disodium terephthalate C-O-C=O (Ester) Polyester
1,4-Butanedithiol C-S (Thioether) Polythioether

The terminal alkyl bromide functionalities on this compound enable it to serve as a bifunctional initiator in controlled radical polymerization, most notably in Atom Transfer Radical Polymerization (ATRP). ATRP is a powerful technique for synthesizing polymers with controlled molecular weights and narrow polydispersity.

In a typical ATRP process, a transition metal complex, commonly copper-based, reversibly abstracts the bromine atom from the initiator. This creates a carbon-centered radical that can initiate the polymerization of vinyl monomers, such as acrylates or styrenes. The reversible nature of this activation/deactivation cycle allows for controlled chain growth. Because this compound has two C-Br groups, it can initiate polymer growth in two directions, leading to the formation of a triblock copolymer, where a central diester block is flanked by two polymer chains derived from the acrylate (B77674) monomer.

Table 2: Components for an ATRP System Using this compound This table is interactive. You can sort or filter the data.

Component Role Example
This compound Bifunctional Initiator -
Vinyl Monomer Propagating Species Methyl Acrylate, Styrene
Metal Catalyst Halogen Abstraction Copper(I) Bromide (CuBr)
Ligand Solubilize & Tune Catalyst PMDETA, bipyridine

Heterogeneous Reactions at Liquid–Vapor Interfaces

The structure of this compound, with two long, hydrophobic alkyl chains and a more polar central ethylene diester group, suggests it will exhibit surface-active properties. nih.gov This makes it an interesting candidate for studying chemical reactions in a two-dimensional environment, such as a Langmuir monolayer at a liquid-vapor interface.

When spread on an aqueous surface, it is expected that this compound molecules would orient themselves with the hydrophobic alkyl bromide chains pointing towards the vapor phase (air) and the more hydrophilic ester core interacting with the water subphase. If a water-soluble nucleophile is introduced into the subphase, a reaction can occur at the interface.

The progress of such interfacial reactions can be monitored in real-time using a suite of surface-sensitive techniques. A Langmuir trough can be used to control the surface pressure and molecular packing. Spectroscopic methods like Infrared Reflection-Absorption Spectroscopy (IRRAS) or Sum-Frequency Generation (SFG) vibrational spectroscopy could be employed to track the disappearance of the C-Br vibrational modes and the appearance of new modes corresponding to the product (e.g., O-H stretch from a hydroxyl group). These time-resolved studies would allow for the determination of reaction rate constants at the interface, providing a quantitative understanding of how the two-dimensional environment influences the chemical reactivity of the terminal bromide groups.

Fragmentation and Retroaddition Reactions

The study of the fragmentation and retroaddition reactions of this compound provides crucial insights into its stability and potential reaction pathways under various conditions. These investigations are particularly relevant in fields such as mass spectrometry, where fragmentation patterns are used for structural elucidation, and in understanding the chemical stability of the molecule in different environments.

Fragmentation and Mechanistic Investigations

Mass spectrometric analysis of long-chain esters, such as those derived from diols, reveals characteristic fragmentation pathways. researchgate.net For diesters of 1,2-ethanediol, prominent fragmentation includes the loss of an acyloxy group [M - RCOO]⁺ or a carboxylic acid [M - RCOOH]⁺. researchgate.net The electron ionization (EI) mass spectrum of 11-bromoundecanoic acid, a key structural component of this compound, provides further clues. nist.gov The presence of bromine, with its two major isotopes (79Br and 81Br), would result in characteristic isotopic patterns for bromine-containing fragments, often appearing as twin peaks of nearly equal intensity separated by two mass units. docbrown.info

Common fragmentation pathways for long-chain esters also include α-cleavage and McLafferty rearrangement. libretexts.orgmiamioh.edu Alpha-cleavage occurs at the carbon-carbon bond adjacent to the carbonyl group. libretexts.org The McLafferty rearrangement is a characteristic reaction of carbonyl compounds with a sufficiently long alkyl chain, involving the transfer of a γ-hydrogen atom to the carbonyl oxygen, followed by cleavage of the β-carbon-carbon bond.

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Structure Fragmentation Pathway
495/497/499[M - Br]⁺Loss of a bromine radical
435/437[M - C₁₁H₂₀BrO]⁺Loss of a bromoundecanoyl radical
355/357[C₁₁H₂₀BrO₂]⁺Acylium ion from one half of the molecule
265/267[C₁₁H₂₁BrO₂]⁺Molecular ion of 11-bromoundecanoic acid (from in-source fragmentation)
185[C₁₁H₂₁O₂]⁺Loss of bromine from the undecanoyl moiety
74[C₃H₆O₂]⁺McLafferty rearrangement product (from the ester group)

Note: The presence of multiple peaks for bromine-containing fragments is due to the isotopic distribution of 79Br and 81Br.

Retroaddition Reactions

Retroaddition reactions, in the context of this compound, can be understood through the lens of retro-Michael additions. researchgate.netresearchgate.net A Michael reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. The reverse of this process, the retro-Michael reaction, results in the cleavage of the bond formed during the addition. researchgate.netresearchgate.net

While this compound itself is a saturated ester, it can be susceptible to elimination reactions, particularly under basic conditions, which could generate an α,β-unsaturated ester. studymind.co.uk The primary bromine atom at the 11-position can be eliminated along with a hydrogen atom from the 10-position to form an undecenoate derivative. This unsaturated ester could then potentially undergo a retro-Michael-type fragmentation.

The stability of adducts formed via Michael addition is a significant area of research, particularly in bioconjugation, where the reversibility (retro-Michael reaction) can lead to the dissociation of a payload from a carrier molecule. researchgate.netnih.gov The propensity for a retro-Michael reaction is influenced by factors such as the nature of the nucleophile, the structure of the Michael acceptor, and the reaction conditions, including pH. nih.gov For instance, thiol-Michael adducts can be prone to retro-Michael reactions, leading to thiol exchange. researchgate.net

In the case of this compound, a plausible retroaddition scenario would first involve the elimination of HBr to form an unsaturated diester. If this molecule were to subsequently react with a nucleophile in a Michael addition, the resulting adduct could be susceptible to a retro-Michael reaction, leading to the cleavage of the molecule.

Advanced Structural Characterization and Spectroscopic Analysis

Solid-State Conformation and Crystal Structure Elucidation

The three-dimensional arrangement of Ethylene (B1197577) di-11-bromoundecanoate in the solid state has been determined with high precision using X-ray diffraction, revealing key details about its molecular conformation and packing in crystalline phases.

X-ray diffraction studies of single crystals of Ethylene di-11-bromoundecanoate have successfully determined its crystal structure. The compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle. The specific space group has been identified as P2(1)/a. nih.gov Within this crystal lattice, there are two molecules of this compound per unit cell. nih.gov This structural information is fundamental for understanding the intermolecular interactions that govern the material's properties.

Table 1: Crystallographic Data for this compound

Crystal ParameterValue
Crystal SystemMonoclinic
Space GroupP2(1)/a
Molecules per Unit Cell (Z)2

Data sourced from Dorset, D. L., & Hybl, A. (1972). Crystal structure of this compound. Science, 176(4036), 806–808. nih.gov

A significant finding from the X-ray diffraction analysis is the conformation of the two undecanoate chains within the molecule. In the crystalline state, these long hydrocarbon chains are fully extended. nih.gov This extended, all-trans conformation is a common feature of long-chain alkyl compounds in their ordered, crystalline phases and is in contrast to the folded or gauche conformations that can be proposed for similar molecules like phospholipids (B1166683) in biological membranes. nih.gov The extended conformation allows for efficient packing of the molecules in the crystal lattice, maximizing van der Waals interactions between the hydrocarbon chains.

Vibrational Spectroscopy for Molecular Conformation and Intermolecular Interactions

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides a powerful, non-destructive method for probing the functional groups and molecular conformation of this compound.

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent functional groups. The most prominent of these are the ester and alkyl halide moieties. The carbonyl (C=O) stretching vibration of the ester groups gives rise to a strong absorption band typically in the range of 1750-1735 cm⁻¹. libretexts.orgorgchemboulder.com Additionally, the C-O stretching vibrations of the ester group are expected to produce two or more bands in the 1300-1000 cm⁻¹ region. orgchemboulder.comquimicaorganica.org The long polymethylene chains exhibit characteristic C-H stretching vibrations between 2970 and 2850 cm⁻¹. mdpi.com The terminal carbon-bromine (C-Br) bond also has a characteristic stretching vibration, which is expected to appear in the lower frequency region of the spectrum, typically between 690 and 515 cm⁻¹. orgchemboulder.comquimicaorganica.org

Table 2: Characteristic Infrared Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)Intensity
Ester (C=O)Stretching1750-1735Strong
Ester (C-O)Stretching1300-1000Medium-Strong
Alkyl (C-H)Stretching2970-2850Strong
Alkyl (C-H)Bending~1470-1380Medium
Alkyl Bromide (C-Br)Stretching690-515Medium-Weak

This table is based on typical infrared absorption frequencies for the respective functional groups. libretexts.orgorgchemboulder.comquimicaorganica.orgmdpi.comorgchemboulder.comquimicaorganica.org

In the solid-state FT-IR spectrum of long-chain aliphatic compounds like this compound, a series of regularly spaced weak bands, known as the CH₂ wagging and twisting progression bands, can often be observed in the fingerprint region (approximately 1350-1180 cm⁻¹). The presence and nature of these progression bands are indicative of a highly ordered, all-trans conformation of the polymethylene chains. The splitting of certain CH₂ bending modes, such as the scissoring vibration around 1470 cm⁻¹, can also provide information about the subcell packing of the hydrocarbon chains.

Polarized FT-IR spectroscopy is a valuable technique for studying the molecular orientation in anisotropic samples, such as stretched films or single crystals. By using polarized infrared radiation, it is possible to determine the orientation of specific transition dipole moments within the molecule relative to a fixed axis in the sample. For a highly ordered material like crystalline this compound, polarized IR spectroscopy could be employed to determine the orientation of the carbonyl groups and the long axis of the hydrocarbon chains within the crystal lattice. For instance, the intensity of the C=O stretching band would be at a maximum when the electric vector of the polarized IR beam is aligned with the transition dipole moment of the carbonyl bond. This would provide experimental verification of the molecular orientation determined by X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecular structure can be constructed.

The ¹H NMR spectrum of this compound is anticipated to exhibit several key signals that correspond to the different types of protons in the molecule. The symmetry of the molecule, with two identical bromoundecanoate chains esterified to a central ethylene glycol unit, simplifies the spectrum.

The most downfield signal is expected to be a singlet corresponding to the four protons of the ethylene glycol moiety (-O-CH₂-CH₂-O-). These protons are in a chemically equivalent environment, deshielded by the adjacent oxygen atoms of the ester linkages. Immediately upfield, a triplet is predicted for the α-methylene protons (-CH₂-COO-) of the two undecanoate chains. The multiplicity of this signal arises from scalar coupling with the adjacent β-methylene protons.

A triplet corresponding to the methylene (B1212753) protons directly bonded to the bromine atom (-CH₂-Br) would appear further upfield. The electronegativity of the bromine atom causes a significant downfield shift for these protons compared to the other methylene groups in the aliphatic chain. The bulk of the spectrum will be comprised of a broad multiplet in the upfield region, representing the overlapping signals of the numerous methylene groups that form the backbone of the undecanoate chains.

A summary of the expected ¹H NMR chemical shifts is presented in the interactive table below.

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
-O-CH₂ -CH₂ -O-~4.2Singlet4H
-CH₂ -COO-~2.3Triplet4H
-CH₂ -Br~3.4Triplet4H
-(CH₂)₈-~1.2-1.8Multiplet32H

The ¹³C NMR spectrum provides a detailed fingerprint of the carbon skeleton of this compound. Due to the molecular symmetry, the number of unique carbon signals is half the total number of carbon atoms.

The most downfield signal is attributed to the carbonyl carbon of the ester group (-COO-). The carbon atoms of the central ethylene glycol unit (-O-CH₂-CH₂-O-) are expected to produce a single resonance, deshielded by the ester oxygens. The carbon atom attached to the bromine (-CH₂-Br) will also exhibit a distinct downfield shift. The remaining methylene carbons of the aliphatic chains will appear as a series of signals in the upfield region of the spectrum. The chemical shifts of these carbons can be predicted based on data from related compounds like 11-bromoundecanoic acid. chemsrc.comchemicalbook.com

An interactive table summarizing the predicted ¹³C NMR chemical shifts is provided below.

Carbon AtomExpected Chemical Shift (ppm)
C =O~174
-O-C H₂-C H₂-O-~63
-C H₂-COO-~34
-C H₂-Br~34
-CH₂-C H₂-Br~33
Interior -(C H₂)₇-~25-29

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

A COSY experiment would reveal the coupling between adjacent protons, for instance, confirming the connectivity between the α- and β-methylene protons of the undecanoate chain. An HSQC spectrum would correlate each proton signal to its directly attached carbon atom, allowing for the definitive assignment of the methylene groups in the ¹³C NMR spectrum. Finally, an HMBC experiment would show correlations between protons and carbons that are two or three bonds away, providing crucial evidence for the ester linkage between the ethylene glycol unit and the undecanoate carbonyl group.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain insight into the structure of this compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. This technique can measure the mass-to-charge ratio (m/z) of the molecular ion with very high precision, allowing for the determination of its exact mass. The presence of two bromine atoms in the molecule results in a characteristic isotopic pattern in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. Therefore, the molecular ion peak will appear as a triplet of peaks with an approximate intensity ratio of 1:2:1, corresponding to the [M]⁺, [M+2]⁺, and [M+4]⁺ ions, where M is the mass of the molecule with two ⁷⁹Br atoms. This distinctive isotopic signature provides strong evidence for the presence of two bromine atoms.

The expected fragmentation of this compound under mass spectrometry would likely involve cleavage of the ester bonds and the carbon-bromine bonds, leading to a series of characteristic fragment ions.

While this compound is a discrete molecule rather than a polymer, MALDI-MS can still be a useful technique for its characterization, particularly if oligomeric byproducts were formed during its synthesis. MALDI is a soft ionization technique that minimizes fragmentation, making it ideal for observing the molecular ion of larger molecules. In the context of synthesizing this diester, MALDI-MS could be used to identify any unreacted starting materials, the mono-esterified intermediate, or small oligomers formed by the reaction of multiple ethylene glycol and 11-bromoundecanoic acid units. Each of these species would produce a distinct signal in the MALDI mass spectrum, allowing for an assessment of the reaction's completeness and the purity of the final product.

Surface-Sensitive Photoelectron Spectroscopy for Interfacial Chemistry

X-ray Photoelectron Spectroscopy (XPS) is a powerful non-destructive technique used to determine the elemental composition and the chemical and electronic states of the elements within the top few nanometers of a material's surface. acs.org For this compound (C₂₄H₄₄Br₂O₄), XPS analysis would be expected to reveal the presence of carbon, oxygen, and bromine, and provide detailed information about their chemical environments.

The high-resolution XPS spectrum of the C 1s region would be particularly informative, exhibiting multiple peaks corresponding to the different types of carbon atoms in the molecule. The long alkyl chains would produce a primary peak associated with C-C and C-H bonds, typically found at a binding energy of approximately 284.8 eV. acs.org This peak is often used as a reference for charge correction. The carbon atoms of the ester functional groups would be shifted to higher binding energies due to the electron-withdrawing effect of the oxygen atoms. Specifically, the carbon atom single-bonded to an oxygen atom (C-O) in the ester linkage would appear at a binding energy of around 286.0 eV. acs.org The carbonyl carbon (O-C=O), being the most deshielded, would be found at the highest binding energy of the carbon species, approximately 288.5 eV. acs.org The carbon atom directly bonded to the bromine atom (C-Br) would also exhibit a chemical shift to a higher binding energy compared to the main alkyl chain peak.

The O 1s spectrum is expected to show distinct peaks for the two different oxygen environments within the ester groups. The carbonyl oxygen (C=O) typically has a binding energy in the range of 531.5–532.0 eV, while the single-bonded oxygen (C-O) appears at a slightly higher binding energy, around 533 eV. youtube.com The interpretation of O 1s spectra can be complex due to the narrow range of binding energies for different oxygen species. youtube.com

The Br 3d spectrum would confirm the presence of bromine. The Br 3d peak for bromine bonded to carbon in bromoalkanes is expected to appear with the Br 3d₅/₂ component around 69.7 eV to 70.4 eV. nih.govabo.fi The Br 3d peak will be a doublet due to spin-orbit coupling. abo.fi

ElementCore LevelChemical EnvironmentExpected Binding Energy (eV)Reference
CarbonC 1sC-C, C-H (Alkyl Chain)~284.8 acs.org
CarbonC 1sC-O (Ester)~286.0 acs.org
CarbonC 1sO-C=O (Ester)~288.5 acs.org
CarbonC 1sC-BrShifted from ~284.8
OxygenO 1sC=O (Ester)531.5 - 532.0 youtube.com
OxygenO 1sC-O (Ester)~533 youtube.com
BromineBr 3d₅/₂C-Br69.7 - 70.4 nih.gov

High-Resolution Electron Energy Loss Spectroscopy (HREELS) is a surface-sensitive technique that probes the vibrational and electronic excitations of a material's surface and of molecules adsorbed on it. researchgate.net When a low-energy electron beam interacts with a monolayer of this compound, it can lose energy by exciting the vibrational modes of the molecule. An HREELS spectrum provides a detailed fingerprint of the functional groups present and their orientation on the surface.

For a monolayer of this compound, the HREELS spectrum would be dominated by the vibrational modes of the long alkyl chains and the terminal ester and bromo functional groups. The C-H stretching modes of the methylene (CH₂) groups in the alkyl chains would appear in the range of 2850-2960 cm⁻¹ (353-367 meV). Other vibrations of the alkyl chains, such as CH₂ scissoring (bending) modes, would be observed around 1450-1470 cm⁻¹ (180-182 meV), while wagging and twisting modes would appear at lower frequencies.

The ester functional groups would give rise to characteristic and intense vibrational peaks. The C=O stretching vibration in a saturated aliphatic ester is expected in the range of 1735-1750 cm⁻¹ (215-217 meV). orgchemboulder.comresearchgate.net The C-O stretching vibrations of the ester group are also strong and would appear as two or more bands in the 1000-1300 cm⁻¹ (124-161 meV) region. orgchemboulder.com

The C-Br stretching vibration is expected at a lower frequency, typically in the range of 515-690 cm⁻¹ (64-86 meV). mdpi.com The detection of these various modes and their relative intensities can provide information on the orientation of the molecules within the monolayer. For instance, in a well-ordered, upright monolayer, the intensity of certain modes might be enhanced or suppressed depending on the HREELS scattering geometry due to the surface dipole selection rule.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Expected Energy Loss Range (meV)Reference
Alkyl Chain (CH₂)Stretching2850 - 2960353 - 367
Alkyl Chain (CH₂)Scissoring (Bending)1450 - 1470180 - 182
Ester (C=O)Stretching1735 - 1750215 - 217 orgchemboulder.comresearchgate.net
Ester (C-O)Stretching1000 - 1300124 - 161 orgchemboulder.com
Bromoalkane (C-Br)Stretching515 - 69064 - 86 mdpi.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Geometry and Electronic Properties

The molecular geometry of ethylene (B1197577) di-11-bromoundecanoate in the solid state has been determined experimentally through X-ray diffraction. nih.gov In its crystalline form, the molecule adopts a fully extended conformation of its hydrocarbon chains. nih.gov This contrasts with the folded configurations often proposed for phospholipids (B1166683) in biological membranes, for which this compound serves as a model for the hydrophobic moiety. nih.gov The crystals are monoclinic, belonging to the space group P2(1)/a, with two molecules per unit cell. nih.gov

Table 1: Experimental Crystallographic Data for Ethylene di-11-bromoundecanoate

Parameter Value
Molecular Formula C24H44Br2O4
Crystal System Monoclinic
Space Group P2(1)/a
Molecules per Unit Cell 2
Conformation Fully extended hydrocarbon chains

Data sourced from nih.gov

Table 2: Computed Properties for the Related Compound Methyl 11-bromoundecanoate

Property Value
Molecular Formula C12H23BrO2
Molecular Weight 279.21 g/mol
XLogP3-AA 4.6
Exact Mass 278.08814 Da
Monoisotopic Mass 278.08814 Da
Topological Polar Surface Area 26.3 Ų
Heavy Atom Count 15
Formal Charge 0
Complexity 149

Data sourced from PubChem CID 223913. nih.gov Note: These properties are for a related, but different, compound and are provided for illustrative purposes.

Reaction Mechanism Modeling and Transition State Characterization

The synthesis of this compound typically involves the esterification of 11-bromoundecanoic acid with ethylene glycol. While specific computational modeling of this reaction mechanism is not documented in the available literature, theoretical chemistry provides powerful tools for such investigations. researchgate.net Reaction mechanism modeling allows for the exploration of potential reaction pathways, the identification of intermediates, and the characterization of transition states. comporgchem.com

Computational approaches, such as training neural networks on extensive reaction databases, are emerging as valuable tools in predicting reaction pathways and designing synthetic routes. researchgate.netmit.edu These methods can score potential retrosynthetic steps, guiding chemists toward the most efficient synthetic strategies. researchgate.net For a reaction like the esterification leading to this compound, computational models could elucidate the role of catalysts, predict activation energies, and visualize the three-dimensional structure of the transition state, offering insights that are difficult to obtain through experimental means alone. mdpi.com

Conformational Analysis and Potential Energy Surface Exploration

The conformational flexibility of long-chain esters like this compound is a key determinant of their physical properties and intermolecular interactions. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. nih.gov This is achieved by exploring the molecule's potential energy surface, a multidimensional surface that relates the molecule's energy to its geometry. comporgchem.com

Molecular dynamics (MD) simulations are a primary tool for conformational analysis, allowing researchers to observe the dynamic movements of a molecule over time. nih.govuniroma1.it By simulating the molecule at different temperatures, it is possible to overcome energy barriers and explore a wide range of conformations. nih.gov For a molecule with two long hydrocarbon chains like this compound, the key degrees of freedom would include the torsion angles along the carbon backbones and around the ester groups. The resulting conformational landscape would reveal the relative stabilities of extended versus folded or bent structures, providing insight into its behavior in different environments (e.g., in solution versus in the crystalline state).

Simulations of Self-Assembly Processes and Intermolecular Interactions

Given that this compound was synthesized as a model for the hydrophobic portion of phospholipids, its capacity for self-assembly is of significant interest. nih.gov Molecular dynamics simulations are a powerful technique for studying how individual molecules aggregate into larger, ordered structures. nih.govnih.gov These simulations track the motion of each atom or groups of atoms over time, governed by a set of rules known as a force field that describes the inter- and intramolecular interactions. nih.gov

Simulations can reveal the key non-covalent interactions, such as van der Waals forces and electrostatic interactions, that drive the self-assembly process. cuny.edu For this compound, simulations could predict whether the molecules form structures like micelles, bilayers, or other aggregates in an aqueous environment. By analyzing the simulation trajectories, researchers can understand the mechanism of formation and the molecular architecture of these nanostructures. nih.gov Coarse-grained models, which simplify the molecular representation by grouping atoms together, can be particularly useful for simulating the large systems and long timescales often required to observe self-assembly. nih.govfrontiersin.org

Applications in Materials Science and Polymer Chemistry

Precision Polymer Synthesis and Architecture Control

The bifunctional nature of ethylene (B1197577) di-11-bromoundecanoate, with two reactive bromine end-groups, makes it a valuable initiator and chain extender in various controlled polymerization techniques. This allows for the precise construction of macromolecules with predetermined structures and functionalities.

Design of Sequence-Defined Macromolecules

While direct, extensive research on the use of ethylene di-11-bromoundecanoate for creating sequence-defined polymers is not widely published, its structure is analogous to bifunctional initiators used in such advanced synthesis. rsc.org Methods like "Nanostar Sieving" combine liquid-phase synthesis with molecular sieving to afford complete control over the monomer sequence, and bifunctional molecules are key to initiating the growth of these complex chains. thechemicalengineer.com The two bromine atoms on this compound can be converted to other functional groups, enabling its potential use as a symmetrical core from which a precisely ordered polymer chain can be grown.

Fabrication of Branched and Linear Polymeric Structures

The terminal bromine atoms of this compound serve as ideal initiation sites for Atom Transfer Radical Polymerization (ATRP), a powerful technique for creating well-defined linear and branched polymers. By reacting this compound with a suitable monomer, such as a bromoethyl acrylate (B77674), polymers with controlled molecular weight and low dispersity can be synthesized. researchgate.net

The synthesis of linear polyesters can be achieved through the polycondensation of this compound with dicarboxylic acids or their derivatives. The resulting polyesters incorporate the long aliphatic chains of the undecanoate units, which can influence the material's thermal and mechanical properties. Furthermore, the bromine end-groups of the resulting polymer can be further functionalized to create more complex architectures.

Precursor for Specialty Monomers and Cross-Linking Agents

The reactivity of the terminal bromine atoms allows for the conversion of this compound into a variety of specialty monomers and cross-linking agents, expanding its utility in polymer chemistry.

Synthesis of Multifunctional Acrylates and Methacrylates

This compound can be chemically modified to produce diacrylate or dimethacrylate monomers. This transformation is typically achieved through the substitution of the bromine atoms with acrylate or methacrylate (B99206) moieties. Such multifunctional monomers are crucial components in the formulation of cross-linked polymer networks, coatings, and adhesives. The long aliphatic chain of the undecanoate portion can impart flexibility and hydrophobicity to the final cured material. While direct synthesis from this compound is not explicitly detailed in readily available literature, the synthesis of similar multifunctional monomers from other dibromo precursors is a well-established strategy in polymer science. researchgate.net

Development of Bio-based Polymers from Natural Oil Derivatives

This compound is derived from 11-bromoundecanoic acid, which can be synthesized from undecenoic acid. Undecenoic acid itself is obtained from the pyrolysis of ricinoleic acid, a major component of castor oil. mdpi.com This lineage positions this compound as a bio-based building block for polymers.

Research in the field of renewable polymers often focuses on utilizing derivatives of natural oils and fatty acids to create sustainable materials. rsc.orgnih.govacs.orgacs.org For instance, polyesters with tunable properties have been synthesized from 10-undecenoic acid and other bio-derived monomers like vanillic acid. rsc.org The incorporation of long-chain aliphatic structures from fatty acids can enhance properties such as flexibility and biodegradability in the resulting polymers. mdpi.comnih.govumn.edu While direct polymerization of this compound with other natural oil derivatives is a specific area for further research, its origin from castor oil aligns with the broader goal of developing polymers from renewable resources. google.com

Supramolecular Assembly and Gel Formation

The long hydrocarbon chains of this compound can participate in non-covalent interactions, such as van der Waals forces, leading to self-assembly and the formation of ordered structures. In suitable solvents, these interactions can result in the formation of supramolecular organogels. nih.govnih.gov

The process of gelation involves the self-assembly of low-molecular-weight gelators into a three-dimensional network that immobilizes the solvent. nih.gov The length and nature of the alkyl chains, as well as the presence of functional groups, play a crucial role in the gelation behavior. rsc.org While specific studies on the gelation properties of this compound are limited, the principles of supramolecular chemistry suggest its potential as an organogelator, similar to other long-chain diesters and fatty acid derivatives. researchgate.netacs.orgresearchgate.netresearchgate.net The ability to form such self-assembled materials opens up possibilities for applications in areas like controlled release and soft materials.

Design of Low Molecular Weight Gelators

This compound is a molecule with the potential for application as a low molecular weight gelator (LMWG). researchgate.net LMWGs are small molecules that can self-assemble in a solvent to form a three-dimensional network, resulting in the formation of a gel. researchgate.netmdpi.com The design of effective LMWGs often relies on a balance of intermolecular forces and molecular architecture that favors the formation of elongated, fibrous aggregates.

The structure of this compound, featuring two long hydrocarbon chains and terminal bromine atoms, suggests its capability to act as an organogelator. The long alkyl chains can provide significant van der Waals interactions, which are a primary driving force for self-assembly in nonpolar solvents. researchgate.net While it lacks traditional hydrogen bonding moieties like amides or ureas, the polar ester groups and the terminal bromine atoms can contribute to dipole-dipole interactions, further stabilizing the aggregated structure. The linear and symmetric nature of the molecule could facilitate an ordered packing, which is often a prerequisite for the formation of the fibrillar network characteristic of organogels.

The process of gelation with an LMWG like this compound would typically involve dissolving the compound in a suitable organic solvent at an elevated temperature and then allowing the solution to cool. Upon cooling, the solubility of the gelator decreases, promoting self-assembly into a network that entraps the solvent molecules, leading to a semi-solid gel. mdpi.com

Self-Assembly Mechanisms and Driving Forces

The self-assembly of this compound into a supramolecular gel network is primarily governed by a combination of non-covalent interactions. researchgate.netmdpi.com The most significant of these are Van der Waals forces, arising from the two C11 hydrocarbon chains. researchgate.net These weak, short-range attractions become collectively strong when multiple long alkyl chains align, promoting the formation of extended molecular aggregates.

The interplay of these forces dictates the specific arrangement of the molecules in the gel state. It is hypothesized that the molecules would align in a way that maximizes the contact between the hydrophobic alkyl chains while arranging the polar ester and bromo groups to achieve favorable dipole-dipole interactions. This directional self-assembly is what leads to the formation of the elongated fibers that constitute the gel network.

Morphology and Network Structure Control in Supramolecular Gels

The morphology of the supramolecular gel formed by this compound would be characterized by a three-dimensional network of entangled fibers. researchgate.net The dimensions and connectivity of these fibers are critical to the mechanical properties of the gel, such as its stiffness and stability. The formation of this network is a result of the hierarchical self-assembly of the gelator molecules, first into primary aggregates, then into fibers, and finally into a space-filling network.

Control over the morphology and network structure can be exerted by manipulating various external factors. The choice of solvent is paramount, as the solubility of the gelator and the nature of solvent-gelator interactions will directly influence the aggregation process. For instance, a solvent that poorly solvates the alkyl chains would promote stronger Van der Waals interactions and potentially lead to a denser, more robust gel network.

The concentration of the gelator is another key parameter. Below a critical gelation concentration, a stable gel will not form. Above this concentration, increasing the amount of gelator generally leads to a stronger gel with a higher density of network junctions. The cooling rate during gel formation can also affect the morphology; rapid cooling may lead to a more disordered network with smaller fibers, while slow cooling can allow for the formation of larger, more crystalline fibers.

Functional Surface Engineering and Interfacial Phenomena

Covalent Surface Modification Strategies

The terminal bromine atoms in this compound make it a suitable candidate for the covalent modification of surfaces. This functionalization can be achieved through nucleophilic substitution reactions, where the bromine atom acts as a leaving group. For instance, a surface rich in nucleophilic groups, such as amines (-NH2) or thiols (-SH), could be reacted with this compound. This would result in the formation of a covalent bond between the surface and the undecanoate chain, effectively tethering the molecule to the substrate.

A common strategy for preparing surfaces for such modifications involves silanization. iu.educore.ac.uk Substrates like glass or silicon wafers can be treated with an aminosilane, such as (3-aminopropyl)triethoxysilane (APTES), to introduce primary amine groups onto the surface. The amine-functionalized surface can then react with this compound, displacing the bromine and forming a stable carbon-nitrogen bond. This process would create a self-assembled monolayer (SAM) of the ester on the surface.

Another approach could involve the reaction with a surface that has been functionalized with thiol groups. The thiol can act as a nucleophile to displace the bromine, forming a thioether linkage. These covalent attachment strategies ensure the robust and permanent modification of the surface, which is often desirable for applications requiring long-term stability. researchgate.net

Control of Surface Wettability and Fluid Dynamics

The covalent attachment of this compound to a surface can be used to control its wettability. The long hydrocarbon chains of the molecule are nonpolar and hydrophobic. Therefore, grafting a dense layer of these molecules onto a hydrophilic surface would significantly increase its hydrophobicity. This change in surface energy would be reflected in an increased water contact angle. nih.gov

The ability to tailor surface wettability is crucial in a variety of applications, from creating water-repellent coatings to controlling the flow of fluids in microfluidic devices. By creating patterns of hydrophobic and hydrophilic regions on a surface using techniques like microcontact printing with this compound, it would be possible to direct the flow of liquids and control droplet formation and movement.

The length and packing density of the tethered this compound molecules would influence the final surface properties. A densely packed monolayer would present a highly uniform hydrophobic surface, while a less dense layer might exhibit more complex wetting behavior due to the exposure of the underlying substrate. This tunability allows for the fine control of interfacial phenomena.

Model Systems for Biological Membrane Structures

This compound has been synthesized and studied as a model for the hydrophobic moiety of saturated phospholipids (B1166683). nih.gov Phospholipids are the primary components of biological membranes, and their hydrophobic tails play a critical role in the structure and function of these membranes. The two long, saturated hydrocarbon chains of this compound mimic the acyl chains of phospholipids.

In the crystalline state, the hydrocarbon chains of this diester are fully extended, which provides a simplified and well-defined system for studying the packing and conformational behavior of lipid chains. nih.gov This is in contrast to the more complex, often folded configurations proposed for phospholipids within the fluid environment of a biological membrane. By studying the crystal structure of model compounds like this compound, researchers can gain insights into the fundamental intermolecular interactions that govern the organization of lipids in membranes. nih.gov

Emulation of Phospholipid Hydrophobic Domains

This compound was specifically synthesized to serve as a simplified model for the hydrophobic portion of saturated phospholipids. Current time information in Dorset, GB. Phospholipids are fundamental components of biological membranes, possessing a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail, typically composed of two fatty acid chains. The arrangement of these hydrophobic tails within the membrane bilayer is a critical determinant of membrane structure and function.

By creating a molecule with two long hydrocarbon chains linked by a central ethylene glycol moiety, researchers aimed to mimic the parallel alignment of the fatty acid chains in phospholipids. The terminal bromine atoms on each undecanoate chain provide a heavy atom label, which is useful for X-ray diffraction studies, allowing for a more precise determination of the molecular conformation in the crystalline state. Current time information in Dorset, GB. The study of this model compound allows for the investigation of the packing and conformational behavior of long hydrocarbon chains in a simplified system, free from the complexities of the polar headgroups found in natural phospholipids.

Investigation of Membrane Structural Organization

A key finding from the study of this compound is its crystal structure, which provides clues about the structural organization of lipid membranes. Current time information in Dorset, GB. X-ray diffraction analysis revealed that the hydrocarbon chains of this diester are fully extended in the crystalline state. Current time information in Dorset, GB. This observation is significant because it contrasts with some proposed models of biological membranes that involve folded or bent hydrocarbon chain configurations.

Data Table: Properties of this compound

PropertyValue/DescriptionReference
Chemical FormulaC24H44Br2O4 Current time information in Dorset, GB.
DescriptionA diester synthesized as a model for the hydrophobic moiety of saturated phospholipids. Current time information in Dorset, GB.
Crystal SystemMonoclinic Current time information in Dorset, GB.
Space GroupP2(1)/a Current time information in Dorset, GB.
Molecules per Unit Cell2 Current time information in Dorset, GB.
Hydrocarbon Chain ConformationFully extended in the crystalline state. Current time information in Dorset, GB.

Future Directions and Emerging Research Avenues

Sustainable Synthesis Routes and Biocatalytic Approaches

The conventional synthesis of Ethylene (B1197577) di-11-bromoundecanoate typically involves the esterification of 11-bromoundecanoic acid with ethylene glycol, often using acid catalysts. While effective, this method can present environmental and purity challenges. Future research is increasingly focused on greener and more sustainable synthetic pathways.

Biocatalytic synthesis represents a highly promising alternative. The use of enzymes, particularly lipases, in non-aqueous media offers several advantages, including high selectivity, mild reaction conditions (e.g., lower temperatures), and a reduction in hazardous waste. nih.govacs.org Lipases, such as those from Candida antarctica (e.g., Novozym® 435), are well-known for their efficacy in catalyzing the esterification of dicarboxylic acids and diols to produce polyesters and diesters. nih.govmdpi.com Research in this area would involve optimizing reaction parameters for the specific synthesis of Ethylene di-11-bromoundecanoate.

Key research objectives for the biocatalytic synthesis of this compound would include:

Enzyme Selection and Immobilization: Screening different lipases to identify the most efficient catalyst and utilizing immobilization techniques to enhance enzyme stability and reusability for multiple reaction cycles. nih.gov

Solvent-Free Systems: Developing solvent-free reaction conditions to minimize environmental impact and simplify product purification, which is a significant trend in green chemistry. nih.govmdpi.com

Process Optimization: Systematically studying the effects of temperature, substrate molar ratio (ethylene glycol to 11-bromoundecanoic acid), and enzyme loading to maximize yield and purity. mdpi.com

The table below outlines potential parameters for a biocatalytic approach compared to a traditional chemical synthesis.

ParameterTraditional Chemical SynthesisBiocatalytic Synthesis
Catalyst Strong acids (e.g., HCl, H₂SO₄)Immobilized Lipase (e.g., Novozym® 435)
Temperature High (e.g., >100 °C)Mild (e.g., 50-80 °C)
Solvent Often requires organic solventsPossible in solvent-free systems
Selectivity May produce by-productsHigh, reduces side reactions
Environmental Impact Higher energy consumption, acidic wasteLower energy, biodegradable catalyst

This biocatalytic pathway is a promising foundation for developing a more sustainable, large-scale process for producing this compound. nih.gov

Exploration of Novel Reactivity and Advanced Catalysis

The two terminal bromine atoms on the undecanoate chains are key functional handles that allow for a wide range of subsequent chemical modifications. Future research will likely focus on leveraging this reactivity to create novel and complex molecular architectures.

Advanced Catalysis can unlock new synthetic routes starting from this compound. Transition-metal catalysis, in particular, offers efficient and selective methods for forming new carbon-carbon and carbon-heteroatom bonds. acs.org For instance, the bromine atoms can be substituted or used in cross-coupling reactions to attach various functional groups, transforming the simple diester into a more complex and valuable molecule.

Emerging research avenues include:

Polymer Monomer Synthesis: Using this compound as a precursor to synthesize novel monomers for specialty polymers. For example, the terminal bromines could be converted to other functional groups like azides or alkynes for use in "click" chemistry polymerizations.

Synthesis of Bolaamphiphiles: The linear, symmetric structure of this diester makes it an ideal starting material for creating bolaamphiphiles—molecules with hydrophilic groups at both ends of a hydrophobic chain. This could be achieved by substituting the bromine atoms with polar head groups.

Catalytic Functionalization: Employing advanced catalytic systems, such as those based on palladium, nickel, or copper, to perform cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) at the terminal positions. This would enable the precise installation of aromatic, acetylenic, or other functional moieties.

The development of new catalysts, including manganese-based systems for ester hydrogenation or ruthenium complexes for various transformations, could also be applied to modify the ester groups themselves, further expanding the chemical space accessible from this compound. researchgate.net

Development of Advanced Materials with Tailored Properties

A significant area of future research lies in utilizing this compound as a monomer or cross-linking agent in the synthesis of advanced polymers and materials. Its structure allows for the creation of polyesters with regularly spaced functionalizable side chains or as a chain extender in polyurethanes.

The presence of bromine atoms is particularly interesting for imparting specific properties to the resulting materials, such as:

Flame Retardancy: Brominated compounds are known for their flame-retardant properties. Incorporating this monomer into polymer backbones could enhance the fire safety of materials.

Increased Refractive Index: The inclusion of heavy atoms like bromine can increase the refractive index of a polymer, a desirable property for optical applications like coatings and lenses.

Precursors for Functional Polymers: The bromine atoms can be chemically modified after polymerization. This post-polymerization modification allows for the creation of functional materials where properties can be tuned for specific applications, such as drug delivery, sensor technology, or antimicrobial surfaces. For example, the bromine could be substituted with quaternary ammonium (B1175870) groups to create antimicrobial surfaces.

The molecule has also been synthesized and studied as a model for the hydrophobic moiety of saturated phospholipids (B1166683), with its hydrocarbon chains being fully extended in the crystalline state. nih.gov This suggests potential applications in the development of novel biomaterials, liquid crystals, or self-assembling systems that mimic biological membranes.

Integration with Machine Learning and Artificial Intelligence for Predictive Design

The traditional, experience-driven approach to materials discovery is often slow and resource-intensive. mdpi.comrsc.org The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize this process, and this compound and its derivatives are prime candidates for this data-driven approach. mdpi.comhighways.today

AI and ML can accelerate the design and discovery of new polymers based on this monomer by:

Predicting Polymer Properties: ML models can be trained on existing data to predict the properties (e.g., glass transition temperature, tensile strength, biodegradability) of polymers that could be synthesized from this compound and various co-monomers. gatech.edumedium.comresearchgate.net This allows researchers to screen vast numbers of potential polymer structures computationally before committing to laboratory synthesis. medium.com

Optimizing Synthesis Conditions: AI algorithms can be used to optimize reaction parameters for both the synthesis of the monomer itself and its subsequent polymerization, leading to higher yields and purity with less experimentation. rsc.org

Inverse Design: A particularly exciting avenue is "inverse design," where target properties are specified, and an ML model suggests the chemical structures most likely to exhibit those properties. researchgate.net For example, a researcher could define a desired level of flame retardancy and flexibility, and an AI model could propose novel polymer architectures incorporating this compound to achieve this.

Q & A

Q. What experimental methodologies are recommended for synthesizing ethylene di-11-bromoundecanoate, and how can reaction conditions be optimized?

this compound is synthesized via nucleophilic substitution (SN2) mechanisms, as demonstrated in polycondensation reactions using aqueous media. Key parameters include solvent choice (water enhances reaction rates 7-fold compared to ethylene glycol), temperature (70–100°C), and reactant molar ratios. Optimizing the degree of polymerization (e.g., end-group assays for bromine and carboxylate) requires controlled stoichiometry and extended reaction times (e.g., 10 days at 70°C) . For esterification steps, protocols involving DCC/DMAP coupling agents in anhydrous dichloromethane under argon are effective .

Q. How can the crystal structure of ethylene di-11-bromundecanoate be characterized, and what insights does this provide into its molecular conformation?

Single-crystal X-ray diffraction (XRD) reveals a monoclinic lattice (space group P21/a) with fully extended hydrocarbon chains, contrasting folded configurations proposed for phospholipids in biological membranes. This structural analysis confirms the molecule’s rigidity in the crystalline state, critical for modeling hydrophobic interactions in lipid bilayers. Unit cell parameters and molecular packing can be derived from XRD data .

Q. What thermodynamic parameters govern the polycondensation of this compound, and how do they influence reaction spontaneity?

The reaction in aqueous media exhibits ΔH and ΔG values indicating exothermic but non-spontaneous behavior (ΔG > 0). Negative entropy (ΔS) suggests increased order during polymerization. Kinetic advantages in water arise from enhanced dissociation of intermediates, accelerating condensation rates despite thermodynamic constraints .

Advanced Research Questions

Q. How can discrepancies between experimental crystallographic data and theoretical molecular dynamics models for this compound be resolved?

Contradictions between extended-chain crystallographic data and folded configurations predicted for membrane lipids require multi-scale modeling. Molecular dynamics simulations under varying dielectric constants (mimicking biological membranes) should be compared with XRD results. Free energy calculations can identify conditions favoring chain extension vs. folding. Validating hypotheses demands iterative refinement of force field parameters and experimental validation via temperature-dependent XRD .

Q. What methodological approaches are suitable for analyzing competing reaction pathways (e.g., SN1 vs. SN2) in the synthesis of this compound derivatives?

Kinetic isotope effects (KIEs) and stereochemical analysis (e.g., retention/inversion of configuration) can distinguish SN1 and SN2 mechanisms. For example, SN2-dominated reactions in aqueous media should exhibit inversion stereochemistry, confirmed via chiral chromatography or NMR. Transition-state modeling (e.g., DFT calculations) further validates mechanistic proposals .

Q. How can researchers address inconsistencies in polymerization degree measurements between end-group assays and spectroscopic methods?

End-group assays (e.g., bromine titration) may underestimate polymerization due to side reactions, while NMR or MALDI-TOF spectroscopy provides direct chain-length data. Cross-validating methods and error analysis (e.g., standard deviations from triplicate trials) are essential. Systematic errors in titration (e.g., incomplete bromine substitution) require controlled blank experiments .

Q. What experimental designs are recommended for studying the thermal stability and decomposition kinetics of this compound polymers?

Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) reveals decomposition onset (~300°C) and exothermic/endothermic transitions. Isoconversional methods (e.g., Friedman analysis) model degradation kinetics, while Arrhenius parameters quantify activation energy. Sample purity must be confirmed via gel permeation chromatography (GPC) to avoid confounding effects .

Methodological Best Practices

  • Data Validation : Use error bars (standard deviation) and statistical tests (t-tests, ANOVA) for reproducibility .
  • Structural Modeling : Combine XRD with density functional theory (DFT) to validate molecular conformations .
  • Reaction Monitoring : Employ in-situ FTIR or Raman spectroscopy to track intermediate formation .

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